(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
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Overview
Description
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is a semisynthetic opioid analgesic and antitussive. It is commonly used in combination with other medications to manage moderate to severe pain and to suppress cough. The chemical name for this compound is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5). It occurs as fine, white crystals or as a crystalline powder and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is synthesized through a series of chemical reactions starting from codeine or thebaine, which are naturally occurring opiates. The synthesis involves several steps, including O-demethylation, N-demethylation, and 6-keto reduction to produce the hydrocodone molecule. The hydrocodone is then reacted with tartaric acid to form the tartrate salt, which is subsequently hydrated to achieve the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows stringent protocols to ensure purity and consistency. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and to purify the final product. The compound is dried under vacuum at 105°C for two hours to achieve the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydromorphone, a more potent opioid.
Reduction: Reduction reactions can convert hydrocodone to dihydrocodeine.
Substitution: Substitution reactions can modify the functional groups on the hydrocodone molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions
Major Products Formed
Hydromorphone: Formed through oxidation.
Dihydrocodeine: Formed through reduction.
Various substituted hydrocodone derivatives: Formed through substitution reactions
Scientific Research Applications
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on opioid receptors and its role in pain management.
Medicine: Extensively researched for its analgesic and antitussive properties, as well as its potential for abuse and addiction.
Industry: Used in the formulation of various pharmaceutical products for pain relief and cough suppression .
Mechanism of Action
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects the brainstem to suppress the cough reflex. The primary molecular targets are the mu-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is similar to other opioid analgesics such as:
Codeine: Less potent than hydrocodone but also used for pain and cough.
Oxycodone: More potent than hydrocodone and used for more severe pain.
Morphine: A naturally occurring opiate with a higher potency and a broader range of medical applications.
Uniqueness
This compound is unique due to its balanced efficacy in pain relief and cough suppression, making it a versatile option in clinical settings. Its semisynthetic nature allows for more controlled production and consistent quality compared to naturally occurring opiates .
Properties
Molecular Formula |
C22H29NO10 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H21NO3.C4H6O6.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/t11-,12+,17-,18-;1-,2-;/m01./s1 |
InChI Key |
ZICRJLQTAUVSDU-NSJZFRMTSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
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